Tert-butyl n-(3-amino-1-methylcyclobutyl)carbamate hydrochloride
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Overview
Description
Tert-butyl n-(3-amino-1-methylcyclobutyl)carbamate hydrochloride is a chemical compound with the molecular formula C10H20N2O2·HCl. It is commonly used in organic synthesis and research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-(3-amino-1-methylcyclobutyl)carbamate hydrochloride typically involves the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, reacts with the amine to form the carbamate. The reaction conditions often include the use of a strong acid such as trifluoroacetic acid (TFA) to remove the Boc group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl n-(3-amino-1-methylcyclobutyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Tert-butyl n-(3-amino-1-methylcyclobutyl)carbamate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is utilized in the synthesis of peptides and other biologically active molecules.
Medicine: It serves as an intermediate in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl n-(3-amino-1-methylcyclobutyl)carbamate hydrochloride involves its reactivity as a carbamate. The compound can form stable intermediates with various molecular targets, facilitating the synthesis of complex molecules. The pathways involved include nucleophilic addition and elimination reactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl n-(3-methylamino)cyclobutylcarbamate: Similar in structure but with a methylamino group instead of an amino group.
Tert-butyl n-(3-amino-1-methylcyclobutyl)carbamate: Lacks the hydrochloride component, making it less stable in certain conditions.
Uniqueness
Tert-butyl n-(3-amino-1-methylcyclobutyl)carbamate hydrochloride is unique due to its stability and reactivity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
tert-butyl N-(3-amino-1-methylcyclobutyl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4)5-7(11)6-10;/h7H,5-6,11H2,1-4H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTCPVXJOIWWRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)NC(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225147-36-2 |
Source
|
Record name | tert-butyl N-(3-amino-1-methylcyclobutyl)carbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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